molecular formula C17H25FN2O2 B8215121 tert-butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate

tert-butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate

Cat. No.: B8215121
M. Wt: 308.4 g/mol
InChI Key: NSZGADIDNJTUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.

    Introduction of the 2-Fluorophenylmethyl Group: The 2-fluorophenylmethyl group is introduced to the piperidine ring via a nucleophilic substitution reaction.

    Carbamate Formation: The final step involves the reaction of the piperidine intermediate with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The 2-fluorophenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{4-[(2-chlorophenyl)methyl]piperidin-4-yl}carbamate
  • tert-Butyl N-{4-[(2-bromophenyl)methyl]piperidin-4-yl}carbamate
  • tert-Butyl N-{4-[(2-methylphenyl)methyl]piperidin-4-yl}carbamate

Uniqueness

tert-Butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence the compound’s chemical properties and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[4-[(2-fluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-17(8-10-19-11-9-17)12-13-6-4-5-7-14(13)18/h4-7,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZGADIDNJTUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.